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Compound of Interest

Compound Name: Bl 224436

Cat. No.: B606078

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bl 224436, a Non-
Catalytic Site HIV-1 Integrase Inhibitor

Introduction

Bl 224436 is a first-in-class, potent, and orally bioavailable non-catalytic site integrase inhibitor
(NCINI) developed for the treatment of HIV-1 infection.[1][2] Unlike previously approved
integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, which target
the catalytic active site of the HIV-1 integrase (IN) enzyme, Bl 224436 binds to a distinct,
allosteric pocket located at the dimer interface of the IN catalytic core domain (CCD).[1][3] This
unique mechanism of action allows it to inhibit the 3'-processing step of viral DNA integration
and also disrupt the crucial interaction between IN and the host cell lens epithelium-derived
growth factor (LEDGF/p75), a cofactor essential for tethering the viral pre-integration complex
to the host chromatin.[1][4] This guide provides a detailed overview of the structure-activity
relationship (SAR) studies that led to the discovery of Bl 224436, outlines the experimental
protocols used for its evaluation, and visualizes its mechanism and the discovery process.

Mechanism of Action: Allosteric Inhibition of HIV-1
Integrase

HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral genome into
the host cell's DNA through a two-step process:
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e 3'-Processing: IN recognizes and cleaves a dinucleotide from each 3'-end of the viral long
terminal repeats (LTRsS).[1][5]

» Strand Transfer: The processed 3'-ends of the viral DNA are then covalently joined to the
host cell's DNA.[1]

Bl 224436 exerts its antiviral effect by binding to a conserved allosteric pocket at the IN CCD
dimer interface.[3][6] This binding event has a dual inhibitory effect: it directly prevents the 3'-
processing reaction and it blocks the interaction of IN with the host cofactor LEDGF/p75, both
of which are critical for successful viral integration.[1][4]
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Caption: Mechanism of Bl 224436 action on HIV-1 integrase.
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Structure-Activity Relationship (SAR) Studies

The discovery of Bl 224436 began with a high-throughput screen that identified a 3-
quinolineacetic acid derivative (Compound 1) as a hit.[6] Subsequent optimization focused on
three key regions of the scaffold: the C3-acetic acid moiety, the C4-aryl substituent, and the "B-

ring" of the quinoline core.[6]

SAR Optimization Workflow
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Caption: Logical workflow of the SAR optimization for Bl 224436.

C3 Acetic Acid Moiety Modifications

Modifications at the a-position of the C3-acetic acid were explored to improve potency. It was
found that introducing small alkyl groups enhanced both intrinsic and antiviral activity, while
stereochemistry was critical. The (S)-enantiomer was significantly more active than the (R)-

enantiomer.[6]

Table 1: SAR at the C3 Acetic Acid Moiety
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Stereochemist LTR-Cleavage Antiviral ECso

Compotind R ry ICs0 (NM)[6] (nM)[6]
5 H Racemic 1,400 2,700

7 -CHs Racemic 1,300 2,500

8 -CH2CHs Racemic 200 470

10 -CHs (from 9) R 1,500 >10,000

| 11 | -CHs (from 9) | S| 20| 220 |

Note: Data for compounds 10 and 11 are derived from the methoxy analog 9, but illustrate the
critical effect of a-substitution and stereochemistry.[6]

C4-Aryl Substituent Modifications

The C4-aryl group plays a crucial role in binding within the hydrophobic pocket of the integrase
dimer. A variety of aryl and heteroaryl groups were investigated to balance potency and
metabolic stability. Introduction of a quinoline substituent at this position was found to be
optimal, significantly improving metabolic stability while maintaining high potency.[6]

Table 2: SAR at the C4-Aryl Position

Human
LTR-Cleavage Antiviral ECso Hepatocyte
Compound C4-Aryl Group .
ICs0 (NM)[6] (nM)[6] Stability
(%QH)[1]
1 Phenyl 5,300 >10,000 N/A
5 4-Chlorophenyl 1,400 2,700 N/A

| 26 (Bl 224436) | Dihydropyrano-quinolinyl | 15 | 11-27 | 13 |

B-Ring Modifications
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Modifications to the B-ring of the quinoline core were found to influence the compound's
sensitivity to human serum. Removing the C7-methyl group from a precursor compound led to
Bl 224436, which exhibited not only excellent potency but also an improved serum shift profile,

a key property for clinical candidates.[6]

Table 3: SAR at the B-Ring

B-Ring Antiviral ECso (nM) Serum-Shifted ECso
Compound o

Substitution [6] (fold change)[1][6]
24 C7-Methyl ~20-40 >4

| 26 (Bl 224436) | C7-H | 11-27 | 2.1 |

Summary of Bl 224436 Preclinical Profile

The systematic optimization process resulted in Bl 224436, a compound with a potent and
well-balanced preclinical profile, making it the first NCINI to advance to clinical trials.[1][7]

Table 4: In Vitro Activity and ADME Properties of Bl 224436
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Parameter Value Reference

Biochemical Activity

LTR-Cleavage ICso 15nM [1]
IN-LEDGF Interaction ICso 11 nM [4]
Strand Transfer ICso >50,000 nM [4]

Antiviral Activity

Antiviral ECso (PBMCs) 7.2-15nM [4]
Antiviral ECso (various strains) 11-27nM [1]
50% Human Serum Shift
2.1-fold [11[7]

(ssECso)
Cellular Cytotoxicity (CCso) >90,000 - 110,000 nM [1][5]
ADME Properties
Aqueous Solubility (pH 2.0-

a v >0.84 mg/mL [1]
6.8)
Caco-2 Permeability (A— B) 14 x 10-® cm/s [1]
CYP2C9 Inhibition ICso 20 uM [1]
Human Hepatocyte Stability 13% QH [1]

In Vivo Pharmacokinetics

| Oral Bioavailability (Rat / Monkey / Dog) | 54% / 82% / 81% |[5][7] |

Experimental Protocols

Detailed methodologies were crucial for the evaluation and optimization of the Bl 224436
series.

LTR 3'-Processing Cleavage Assay
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This biochemical assay measures the ability of a compound to inhibit the 3'-processing activity
of recombinant HIV-1 integrase.

 Principle: A synthetic DNA substrate mimicking the viral LTR is used. It consists of two
annealed oligonucleotides, one labeled with a 5'-fluorophore (e.g., Rhodamine Red-X) and
the other with a 3'-quencher (e.g., Black Hole Quencher).[3][6] In the intact duplex,
fluorescence is quenched. Upon 3'-processing by integrase, the dinucleotide attached to the
qguencher is cleaved and released, leading to an increase in fluorescence.[6]

e Protocol:

o Recombinant HIV-1 integrase is pre-incubated with the test compound at various
concentrations in an appropriate assay buffer.

o The dual-labeled LTR DNA substrate is added to initiate the reaction.
o The reaction is incubated at 37°C.
o Fluorescence intensity is measured over time using a plate reader.

o The rate of reaction is calculated, and the data is used to determine the ICso value,
representing the concentration of inhibitor required to reduce enzymatic activity by 50%.
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LTR 3'-Processing Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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